molecular formula C7H6N2O3 B8497585 2-Cyano-oxazole-4-carboxylic acid ethyl ester

2-Cyano-oxazole-4-carboxylic acid ethyl ester

Cat. No. B8497585
M. Wt: 166.13 g/mol
InChI Key: FXOHYCBBKDXHSL-UHFFFAOYSA-N
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Patent
US07705042B2

Procedure details

To a solution of 2-formyl-oxazole-4-carboxylic acid ethyl ester (Panek et al. J. Org. Chem., 6496, (1996)) (171 mg, 1.11 mmol) in MeOH (3 mL) was added NH2OH (50% wt. H2O, 161 μL, 2.4 mmol). The reaction was allowed to stir for 2 h, and then concentrated in vacuo. The crude oxime was treated with acetic anhydride (4 mL) and heated with stirring at 150° C. for 24 h. The acetic anhydride was removed under vacuo, and the crude material was purified by preparative thin layer chromatography (60% ether-hexanes) to afford 56 mg (31%) of the title compound as an off-white solid. 1H-NMR (CDCl3; 400 MHz): δ 8.40 (s, 1H), 4.46 (q, 2H, J=7.1 Hz), 1.43 (t, 3H, J=7.1 Hz).
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
161 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11]=O)[O:9][CH:10]=1)=[O:5])[CH3:2].[NH2:13]O>CO>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]#[N:13])[O:9][CH:10]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)C=O
Name
Quantity
161 μL
Type
reactant
Smiles
NO
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The crude oxime was treated with acetic anhydride (4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring at 150° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The acetic anhydride was removed under vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was purified by preparative thin layer chromatography (60% ether-hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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